3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound with the molecular formula C18H17BrO3 It is a derivative of benzaldehyde, featuring an allyl group, a bromobenzyl ether, and a methoxy group
Scientific Research Applications
3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
Target of Action
Compounds with similar structures are known to interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
Based on its structure, it may undergo nucleophilic substitution reactions at the benzylic position . The bromine atom on the benzyl group can be replaced by other groups in a reaction, potentially altering the compound’s activity .
Pharmacokinetics
Its lipophilicity and solubility suggest that it may have good bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or its reactivity could be explored in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-allyl-5-methoxybenzaldehyde and 4-bromobenzyl bromide.
Reaction Conditions: The key reaction involves the formation of an ether linkage between the 3-allyl-5-methoxybenzaldehyde and 4-bromobenzyl bromide. This is typically achieved through a nucleophilic substitution reaction in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring efficient mixing and heat transfer, and implementing robust purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzoic acid.
Reduction: 3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 3-Allyl-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde
- 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
- 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde
Uniqueness
3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde is unique due to the combination of its allyl, bromobenzyl, and methoxy groups
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]-3-methoxy-5-prop-2-enylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO3/c1-3-4-15-9-14(11-20)10-17(21-2)18(15)22-12-13-5-7-16(19)8-6-13/h3,5-11H,1,4,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBAAKPAKAJKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=C(C=C2)Br)CC=C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.